(2E)-3-[4-(hexyloxy)-3-methoxyphenyl]-N-(1,3-thiazol-2-yl)prop-2-enamide
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Overview
Description
(2E)-3-[4-(hexyloxy)-3-methoxyphenyl]-N-(1,3-thiazol-2-yl)prop-2-enamide is a synthetic organic compound characterized by its unique structure, which includes a hexyloxy group, a methoxyphenyl group, and a thiazolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-[4-(hexyloxy)-3-methoxyphenyl]-N-(1,3-thiazol-2-yl)prop-2-enamide typically involves a multi-step process. The starting materials include 4-(hexyloxy)-3-methoxybenzaldehyde and 2-aminothiazole. The key steps in the synthesis are:
Condensation Reaction: The aldehyde group of 4-(hexyloxy)-3-methoxybenzaldehyde reacts with the amino group of 2-aminothiazole under basic conditions to form an imine intermediate.
Cyclization: The imine intermediate undergoes cyclization to form the thiazole ring.
Amidation: The final step involves the formation of the amide bond between the thiazole ring and the prop-2-enamide group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to increase yield and purity. This includes controlling the temperature, pH, and reaction time, as well as using catalysts to enhance the reaction rate.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-[4-(hexyloxy)-3-methoxyphenyl]-N-(1,3-thiazol-2-yl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The double bond in the prop-2-enamide group can be reduced to form a single bond.
Substitution: The hexyloxy group can be substituted with other alkoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions can be carried out using alkyl halides in the presence of a base such as sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of 4-(hexyloxy)-3-hydroxyphenyl derivative.
Reduction: Formation of this compound with a single bond.
Substitution: Formation of various alkoxy derivatives depending on the substituent used.
Scientific Research Applications
(2E)-3-[4-(hexyloxy)-3-methoxyphenyl]-N-(1,3-thiazol-2-yl)prop-2-enamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2E)-3-[4-(hexyloxy)-3-methoxyphenyl]-N-(1,3-thiazol-2-yl)prop-2-enamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Vanillin acetate: Similar in having a methoxyphenyl group but lacks the thiazole and hexyloxy groups.
Cyproheptadine: Contains a thiazole ring but differs significantly in other structural aspects.
Uniqueness
(2E)-3-[4-(hexyloxy)-3-methoxyphenyl]-N-(1,3-thiazol-2-yl)prop-2-enamide is unique due to its combination of a hexyloxy group, a methoxyphenyl group, and a thiazolyl group. This unique structure contributes to its distinct chemical and biological properties, setting it apart from other similar compounds.
Properties
Molecular Formula |
C19H24N2O3S |
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Molecular Weight |
360.5 g/mol |
IUPAC Name |
(E)-3-(4-hexoxy-3-methoxyphenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide |
InChI |
InChI=1S/C19H24N2O3S/c1-3-4-5-6-12-24-16-9-7-15(14-17(16)23-2)8-10-18(22)21-19-20-11-13-25-19/h7-11,13-14H,3-6,12H2,1-2H3,(H,20,21,22)/b10-8+ |
InChI Key |
AVPHFXXSLSNSBK-CSKARUKUSA-N |
Isomeric SMILES |
CCCCCCOC1=C(C=C(C=C1)/C=C/C(=O)NC2=NC=CS2)OC |
Canonical SMILES |
CCCCCCOC1=C(C=C(C=C1)C=CC(=O)NC2=NC=CS2)OC |
Origin of Product |
United States |
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